2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)pyridine
CAS No.: 1824262-21-6
Cat. No.: VC3032109
Molecular Formula: C13H9BrF3NO
Molecular Weight: 332.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1824262-21-6 |
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Molecular Formula | C13H9BrF3NO |
Molecular Weight | 332.12 g/mol |
IUPAC Name | 5-bromo-2-phenylmethoxy-3-(trifluoromethyl)pyridine |
Standard InChI | InChI=1S/C13H9BrF3NO/c14-10-6-11(13(15,16)17)12(18-7-10)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Standard InChI Key | IPPBAERYUXSEFU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=N2)Br)C(F)(F)F |
Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=N2)Br)C(F)(F)F |
Introduction
2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)pyridine is a heterocyclic aromatic compound with significant importance in organic chemistry and pharmaceutical research. Its unique structure, featuring a pyridine ring substituted with benzyloxy, bromine, and trifluoromethyl groups, makes it a valuable intermediate in the synthesis of biologically active molecules and materials.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: Approximately 348.12 g/mol
Structural Features
The compound consists of:
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A pyridine ring as the core aromatic system.
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A benzyloxy group () at position 2.
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A bromine atom at position 5.
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A trifluoromethyl () group at position 3.
The presence of these substituents contributes to its electron-withdrawing properties, hydrophobicity, and potential reactivity in further chemical transformations.
IUPAC Name
The systematic IUPAC name is 2-(benzyloxy)-5-bromo-3-(trifluoromethyl)pyridine.
Synonyms
Common synonyms include:
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3-Benzyloxy-5-(trifluoromethyl)pyridine
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3-(Benzyloxy)-5-(trifluoromethyl)pyridine
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3-Phenylmethoxy-5-(trifluoromethyl)pyridine
CAS Registry Number
The CAS number for this compound is 186593-13-5.
Synthesis Pathways
The synthesis of this compound typically involves:
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Bromination: Introduction of the bromine atom at the desired position on the pyridine ring.
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Trifluoromethylation: Addition of the trifluoromethyl group using reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent ().
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Benzyloxylation: Substitution at the pyridine ring to attach the benzyloxy group, often via nucleophilic substitution or palladium-catalyzed coupling reactions.
Pharmaceutical Intermediates
Due to its functional groups, this compound serves as a precursor in synthesizing drugs targeting various biological pathways, including anti-inflammatory and anticancer agents.
Agrochemical Development
The trifluoromethyl group enhances bioavailability and metabolic stability, making it useful in agrochemical formulations.
Material Science
Its electron-withdrawing properties allow its incorporation into advanced materials for electronics and catalysis.
Analytical Characterization
To confirm its structure and purity, the following techniques are employed:
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NMR Spectroscopy:
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-NMR: Signals corresponding to aromatic protons and benzylic hydrogens.
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-NMR: Peaks for carbon atoms in the pyridine ring and trifluoromethyl group.
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Mass Spectrometry (MS):
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Molecular ion peak at ~348 amu.
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Infrared Spectroscopy (IR):
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Characteristic bands for C-F stretching (~1200 cm) and C-Br stretching (~600 cm).
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X-Ray Crystallography:
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Used to determine precise molecular geometry.
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Safety Considerations
While specific safety data for this compound is limited, general precautions include:
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Avoid inhalation or skin contact due to potential toxicity from bromine-containing compounds.
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Handle under inert atmospheres when performing reactive transformations.
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